molecular formula C11H10BrNO3 B13568583 3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanenitrile

3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanenitrile

Cat. No.: B13568583
M. Wt: 284.11 g/mol
InChI Key: CLXQEGFAYWEHKG-UHFFFAOYSA-N
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Description

3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanenitrile is a complex organic compound featuring a brominated benzodioxin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanenitrile typically involves multiple steps. One common approach starts with the bromination of 2,3-dihydrobenzo[b][1,4]dioxin to introduce the bromine atom at the desired position. This is followed by a series of reactions to introduce the hydroxypropanenitrile group. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .

Scientific Research Applications

3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets. The bromine atom and the hydroxypropanenitrile group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • (6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid
  • (S)-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
  • 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one

Uniqueness

3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanenitrile is unique due to the presence of both the brominated benzodioxin ring and the hydroxypropanenitrile group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H10BrNO3

Molecular Weight

284.11 g/mol

IUPAC Name

3-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-3-hydroxypropanenitrile

InChI

InChI=1S/C11H10BrNO3/c12-8-5-7(9(14)1-2-13)6-10-11(8)16-4-3-15-10/h5-6,9,14H,1,3-4H2

InChI Key

CLXQEGFAYWEHKG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Br)C(CC#N)O

Origin of Product

United States

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